PROTAC IRAK4 degrader-6
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
PROTAC IRAK4 degrader-6 is a potent and selective compound designed to degrade interleukin-1 receptor-associated kinase 4 (IRAK4).
准备方法
The synthesis of PROTAC IRAK4 degrader-6 involves the conjugation of an IRAK4-binding ligand to a ligand for the E3 ubiquitin ligase cereblon (CRBN) via a linker. The synthetic route typically includes the following steps:
Synthesis of IRAK4-binding ligand: This involves the preparation of a small molecule that can selectively bind to IRAK4.
Synthesis of CRBN-binding ligand: This involves the preparation of a small molecule that can selectively bind to CRBN.
Linker attachment: The two ligands are connected via a linker to form the final PROTAC molecule
Industrial production methods for this compound are still under development, but they generally involve large-scale synthesis of the individual components followed by their conjugation under controlled conditions to ensure high yield and purity .
化学反应分析
PROTAC IRAK4 degrader-6 undergoes several types of chemical reactions, including:
Ubiquitination: The primary reaction is the ubiquitination of IRAK4, facilitated by the recruitment of CRBN.
Binding interactions: The compound forms non-covalent interactions with both IRAK4 and CRBN, which are essential for its function.
Common reagents and conditions used in these reactions include:
Ubiquitin: A small regulatory protein that is attached to IRAK4.
E3 ubiquitin ligase: An enzyme that facilitates the transfer of ubiquitin to IRAK4.
Proteasome: A protein complex that degrades ubiquitinated proteins.
The major product formed from these reactions is the degraded form of IRAK4, which is broken down into smaller peptides and amino acids .
科学研究应用
PROTAC IRAK4 degrader-6 has several scientific research applications, including:
作用机制
PROTAC IRAK4 degrader-6 exerts its effects by recruiting IRAK4 to the E3 ubiquitin ligase cereblon (CRBN). This recruitment facilitates the ubiquitination of IRAK4, tagging it for degradation by the proteasome. The degradation of IRAK4 disrupts its role in the myddosome complex, which is essential for the activation of downstream signaling pathways such as nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK). This ultimately leads to a reduction in the production of proinflammatory cytokines .
相似化合物的比较
PROTAC IRAK4 degrader-6 is unique in its ability to selectively degrade IRAK4, whereas traditional IRAK4 inhibitors only block its kinase activity. Similar compounds include:
IRAK4 kinase inhibitors: These compounds inhibit the kinase activity of IRAK4 but do not degrade the protein, limiting their efficacy in certain contexts.
This compound stands out due to its dual ability to inhibit both the kinase activity and scaffolding function of IRAK4, providing a more comprehensive approach to modulating IRAK4 activity .
属性
分子式 |
C42H41F3N12O8 |
---|---|
分子量 |
898.8 g/mol |
IUPAC 名称 |
N-[3-carbamoyl-1-[4-[5-[2-[[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]amino]ethylamino]pentylcarbamoyl]phenyl]pyrazol-4-yl]-2-[2-(2,2,2-trifluoroethylamino)pyridin-4-yl]-1,3-oxazole-4-carboxamide |
InChI |
InChI=1S/C42H41F3N12O8/c43-42(44,45)22-51-31-19-24(13-16-49-31)39-53-29(21-65-39)37(61)52-28-20-56(55-34(28)35(46)59)25-9-7-23(8-10-25)36(60)50-15-3-1-2-14-47-17-18-48-27-6-4-5-26-33(27)41(64)57(40(26)63)30-11-12-32(58)54-38(30)62/h4-10,13,16,19-21,30,47-48H,1-3,11-12,14-15,17-18,22H2,(H2,46,59)(H,49,51)(H,50,60)(H,52,61)(H,54,58,62) |
InChI 键 |
AFCBPOSVCVAUDT-UHFFFAOYSA-N |
规范 SMILES |
C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)NCCNCCCCCNC(=O)C4=CC=C(C=C4)N5C=C(C(=N5)C(=O)N)NC(=O)C6=COC(=N6)C7=CC(=NC=C7)NCC(F)(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。